Gemigliptin (tartrate)
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Overview
Description
Gemigliptin (tartrate), sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which help regulate blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemigliptin is synthesized through a series of chemical reactions involving the derivatization of compounds from published patents. The synthesis involves the formation of a pyrimidino piperidine derivative, which is a key structural component of gemigliptin .
Industrial Production Methods: The industrial production of gemigliptin involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Gemigliptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and optimization of its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of gemigliptin include acids, bases, and solvents such as acetonitrile and formic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: The major product formed from these reactions is gemigliptin tartrate, which is the active pharmaceutical ingredient used in the formulation of Zemiglo .
Scientific Research Applications
Gemigliptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gemigliptin is studied for its unique chemical structure and reactivity, which can be leveraged for the development of new therapeutic agents .
Biology: In biology, gemigliptin is used to study the role of DPP-4 in glucose metabolism and its impact on various biological pathways .
Medicine: In medicine, gemigliptin is primarily used for the management of type 2 diabetes mellitus. Clinical studies have shown its efficacy in lowering blood glucose levels and improving glycemic control in patients .
Industry: In the pharmaceutical industry, gemigliptin is used as a model compound for the development of new DPP-4 inhibitors and other anti-diabetic drugs .
Mechanism of Action
Gemigliptin exerts its effects by inhibiting the activity of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, gemigliptin increases the levels of these hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved blood glucose control .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical efficacy .
Properties
IUPAC Name |
1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEZWSNXONTJHT-NDAAPVSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F8N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-74-3 |
Source
|
Record name | Gemigliptin tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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